molecular formula C8H13NO3 B2691394 (3Ar,6aR)-5-methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid CAS No. 2241139-71-7

(3Ar,6aR)-5-methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid

Cat. No. B2691394
CAS RN: 2241139-71-7
M. Wt: 171.196
InChI Key: OEFWVODRJFMYAD-HTRCEHHLSA-N
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Description

(3Ar,6aR)-5-methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid is a chemical compound that has been studied for its potential applications in scientific research. It is a tetrahydrofuran derivative that has been synthesized using various methods, and it has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Scientific Research Applications

Synthesis and Chemical Reactions

Research has been conducted on the synthesis of pyrrolo and furo-pyridine derivatives, which share a structural resemblance to the compound . These works explore methods for constructing complex heterocyclic structures, which are valuable in medicinal chemistry and materials science. For example, Bencková and Krutošíková (1997) detailed the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids, emphasizing the versatility of pyrrole and furo-pyrrole scaffolds in chemical synthesis (Bencková & Krutošíková, 1997). Similarly, Morita and Shiotani (1986) reported on the synthesis of furo[2,3-c]pyridine derivatives, illustrating the potential of these compounds in developing novel heterocyclic compounds (Morita & Shiotani, 1986).

Potential Applications in Medicinal Chemistry

The structural motifs present in "(3Ar,6aR)-5-methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid" and its analogs are common in compounds with biological activity. Research into related structures has shown potential in the development of therapeutic agents. For instance, Gangjee et al. (2000) designed and synthesized a dual inhibitor of thymidylate synthase and dihydrofolate reductase, showcasing the therapeutic potential of pyrrolo[2,3-d]pyrimidines in cancer treatment (Gangjee et al., 2000). This indicates the broader applicability of compounds with similar structural frameworks in addressing critical challenges in health care.

properties

IUPAC Name

(3aR,6aR)-5-methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-9-2-6-3-12-5-8(6,4-9)7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFWVODRJFMYAD-HTRCEHHLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2COCC2(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2COC[C@@]2(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Ar,6aR)-5-methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid

CAS RN

2241139-71-7
Record name rac-(3aR,6aR)-5-methyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
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